molecular formula C19H30BrNO3 B15184524 Butopiprine hydrobromide CAS No. 60595-56-4

Butopiprine hydrobromide

Cat. No.: B15184524
CAS No.: 60595-56-4
M. Wt: 400.3 g/mol
InChI Key: DIKZTARJMXAIGZ-UHFFFAOYSA-N
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Description

However, the evidence contains data on several other hydrobromide salts, which are analyzed here to highlight structural, pharmacological, and functional differences. This article will compare these compounds to contextualize the properties of hydrobromide salts in general.

Properties

CAS No.

60595-56-4

Molecular Formula

C19H30BrNO3

Molecular Weight

400.3 g/mol

IUPAC Name

2-butoxyethyl 2-phenyl-2-piperidin-1-ylacetate;hydrobromide

InChI

InChI=1S/C19H29NO3.BrH/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20;/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3;1H

InChI Key

DIKZTARJMXAIGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of butopiprine hydrobromide involves several synthetic routes. One common method includes the reaction of 1-piperidineacetic acid with 2-butoxyethyl ester in the presence of hydrobromic acid. The reaction conditions typically involve heating the mixture to a specific temperature range and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is usually purified through crystallization or other separation techniques to obtain the desired crystalline form.

Chemical Reactions Analysis

Types of Reactions

Butopiprine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Butopiprine hydrobromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of butopiprine hydrobromide involves its interaction with specific molecular targets in the body. It primarily acts as a norepinephrine and dopamine reuptake inhibitor, which means it inhibits the reuptake of these neurotransmitters from the synaptic cleft, prolonging their action. This mechanism is similar to that of other norepinephrine/dopamine-reuptake inhibitors and is responsible for its pharmacological effects.

Comparison with Similar Compounds

Pyridine Hydrobromide

  • CAS No.: 18820-82-1
  • Molecular Formula : C₅H₆BrN
  • Molecular Weight : 160.01 g/mol
  • Applications : Primarily used in chemical synthesis and research due to its simple pyridine ring structure and bromide counterion .

Eletriptan Hydrobromide

  • Molecular Formula : C₂₂H₂₆N₂O₂S·HBr
  • Molecular Weight : 462.43 g/mol
  • Pharmacology : A selective 5-HT₁B/1D receptor agonist used for migraine treatment (marketed as RELPAX®). Each tablet contains 24.2–48.5 mg of the salt, equivalent to 20–40 mg of eletriptan base .

Dextromethorphan Hydrobromide

  • Molecular Formula: C₁₈H₂₅NO·HBr·H₂O
  • Molecular Weight : 370.33 g/mol
  • Pharmacology : An NMDA receptor antagonist and sigma-1 agonist, formulated with bupropion hydrochloride in AUVELITY® for major depressive disorder .

4-Bromopiperidine Hydrobromide

  • Applications : A research chemical used in organic synthesis. GEO Organics provides it in varying scales, emphasizing its utility in pilot studies .

Comparative Analysis of Hydrobromide Salts

Structural and Chemical Properties

Compound Core Structure Bromide Contribution Water Solubility
Pyridine HBr Pyridine ring Counterion High
Eletriptan HBr Indole derivative Counterion Readily soluble
Dextromethorphan HBr Morphinan skeleton Counterion Moderate
4-Bromopiperidine HBr Piperidine ring Dual role (Br in structure + counterion) High

Key Observations :

  • 4-Bromopiperidine HBr uniquely incorporates bromine in both the piperidine ring and as a counterion, unlike others where bromide serves only as a counterion .
  • Eletriptan HBr and Dextromethorphan HBr are pharmacologically active, whereas Pyridine HBr and 4-Bromopiperidine HBr are primarily synthetic intermediates .

Molecular Weight and Bioavailability

  • Eletriptan HBr has the highest molecular weight (462.43 g/mol), correlating with its extended pharmacokinetic profile.
  • Pyridine HBr (160.01 g/mol) is the lightest, favoring its use in reactions requiring stoichiometric precision .

Absence of Butopiprine Hydrobromide in the Evidence

The provided materials lack any mention of this compound, including its structure, CAS number, or applications. This gap prevents a direct comparison. Potential reasons include:

Niche Application : Butopiprine might be a less-studied compound outside the scope of the provided evidence.

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